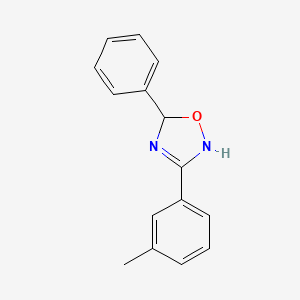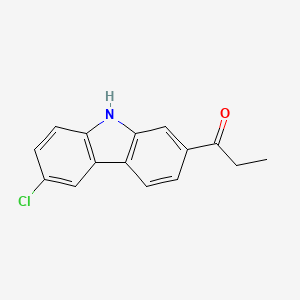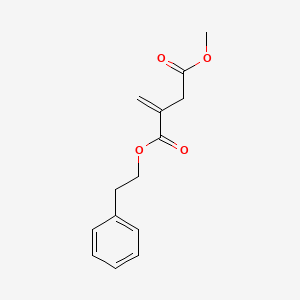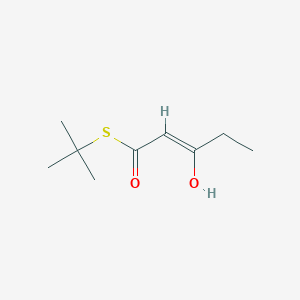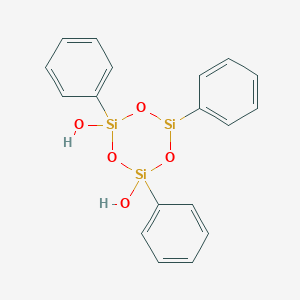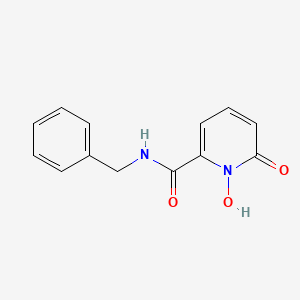-lambda~5~-phosphane CAS No. 113109-83-4](/img/structure/B14309753.png)
[(Diphenylphosphanyl)methylidene](trimethyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diphenylphosphanyl)methylidene-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. (Diphenylphosphanyl)methylidene-lambda~5~-phosphane is known for its unique structure and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylphosphanyl)methylidene-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a suitable methylidene precursor under controlled conditions. One common method involves the use of Grignard reagents, where the reaction of diphenylphosphine with a methylidene Grignard reagent yields the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (Diphenylphosphanyl)methylidene-lambda~5~-phosphane often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(Diphenylphosphanyl)methylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups
Common Reagents and Conditions
Common reagents used in the reactions of (Diphenylphosphanyl)methylidene-lambda~5~-phosphane include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of (Diphenylphosphanyl)methylidene-lambda~5~-phosphane include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
Wissenschaftliche Forschungsanwendungen
(Diphenylphosphanyl)methylidene-lambda~5~-phosphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, forming complexes with transition metals.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of (Diphenylphosphanyl)methylidene-lambda~5~-phosphane involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved include the coordination of the phosphorus atom with metal centers, leading to the activation of substrates and the promotion of specific reactions .
Vergleich Mit ähnlichen Verbindungen
(Diphenylphosphanyl)methylidene-lambda~5~-phosphane can be compared with other similar compounds, such as triphenylphosphine and methylenetriphenylphosphorane. While all these compounds contain phosphorus atoms bonded to carbon atoms, (Diphenylphosphanyl)methylidene-lambda~5~-phosphane is unique in its specific structure and reactivity. It offers distinct advantages in terms of stability and versatility in forming complexes with various metal ions .
List of Similar Compounds
- Triphenylphosphine
- Methylenetriphenylphosphorane
- Tris(diphenylphosphinomethyl)ethane
Eigenschaften
CAS-Nummer |
113109-83-4 |
|---|---|
Molekularformel |
C16H20P2 |
Molekulargewicht |
274.28 g/mol |
IUPAC-Name |
diphenylphosphanylmethylidene(trimethyl)-λ5-phosphane |
InChI |
InChI=1S/C16H20P2/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14H,1-3H3 |
InChI-Schlüssel |
QKTSHFMVVGWNPB-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=CP(C1=CC=CC=C1)C2=CC=CC=C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B14309677.png)
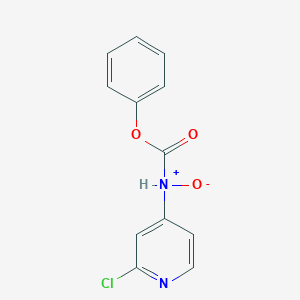

![N-([2,2'-Bithiophen]-5-yl)-N-methylacetamide](/img/structure/B14309696.png)
![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
